3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate
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Overview
Description
3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate is an organic compound that belongs to the class of esters and amides This compound is characterized by the presence of an ethoxycarbonyl group attached to a benzyl ring and an acetylamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate typically involves the esterification and amidation reactions. One common synthetic route includes the following steps:
Esterification: The reaction of 3-(ethoxycarbonyl)benzyl alcohol with 2-(acetylamino)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Hydrolysis: Yields 3-(ethoxycarbonyl)benzyl alcohol and 2-(acetylamino)benzoic acid.
Oxidation: Yields benzaldehyde or benzoic acid derivatives.
Substitution: Yields various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester and amide functionalities allow for hydrolysis and subsequent release of active compounds, which can exert their effects on target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.
Ethyl benzoate: An ester of ethanol and benzoic acid, used as a flavoring agent and in perfumery.
Acetaminophen: An amide derivative with analgesic and antipyretic properties.
Uniqueness
3-(ethoxycarbonyl)benzyl 2-(acetylamino)benzoate is unique due to its combined ester and amide functionalities, which provide distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets and make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(3-ethoxycarbonylphenyl)methyl 2-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-24-18(22)15-8-6-7-14(11-15)12-25-19(23)16-9-4-5-10-17(16)20-13(2)21/h4-11H,3,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFGDMCELRXTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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